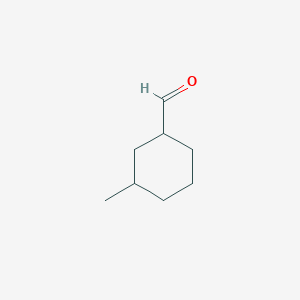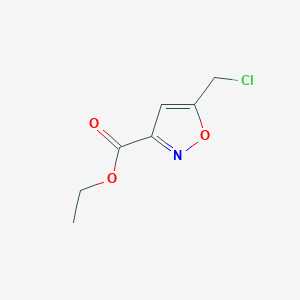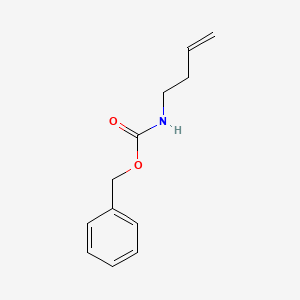
5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C12H15N3O2 and its molecular weight is 233.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazoles, including derivatives similar to 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine, have shown promise in antimicrobial and anti-proliferative applications. For example, certain N-Mannich bases of 1,3,4-oxadiazole have demonstrated inhibitory activity against pathogenic bacteria and fungi, along with potent anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).
Enzyme Inhibition for Neurological Disorders
5-Aryl-1,3,4-oxadiazoles, akin to the mentioned compound, have been explored as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. These enzymes are targeted in the treatment of conditions like dementia and myasthenia gravis. Some derivatives have shown moderate inhibition, suggesting their potential therapeutic use (Pflégr et al., 2022).
Innovative Synthesis Methods
Innovative synthesis methods for 1,3,4-oxadiazole derivatives, which can include this compound, have been developed. These methods offer alternative and efficient approaches to synthesizing fully substituted 1,3,4-oxadiazole derivatives, broadening the scope for medicinal chemistry applications (Ramazani & Rezaei, 2010).
Antioxidant and Anti-inflammatory Properties
Some derivatives of 1,3,4-oxadiazol-2-amine have shown significant antioxidant and anti-inflammatory activities. These findings highlight the potential for using such compounds in treatments targeting oxidative stress and inflammatory conditions (Sravya et al., 2019).
Anticancer Potential
Specific N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have exhibited notable anticancer activity. These compounds have been tested against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Ahsan et al., 2014).
Wirkmechanismus
Target of Action
It is structurally similar to bufexamac, a non-steroidal anti-inflammatory drug (nsaid) used to treat skin conditions like atopic eczema and inflammatory dermatoses . Therefore, it may share similar targets and mechanisms of action.
Mode of Action
Based on its structural similarity to bufexamac, it may also act as an nsaid, reducing inflammation by inhibiting the production of prostaglandins
Biochemical Pathways
As an nsaid, it may influence the cyclooxygenase (cox) pathway, which is responsible for the production of prostaglandins, key mediators of inflammation .
Result of Action
If it acts similarly to bufexamac, it may reduce inflammation and alleviate symptoms of skin conditions by inhibiting the production of prostaglandins .
Safety and Hazards
The safety and hazards of “5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine” would depend on its specific properties. A similar compound, “4-Butoxyacetanilide”, is considered hazardous by the 2012 OSHA Hazard Communication Standard and may cause skin irritation, serious eye irritation, and respiratory irritation .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The compound inhibits the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, this compound has shown interactions with certain kinases, affecting cell signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating caspases and downregulating anti-apoptotic proteins . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For instance, its interaction with COX enzymes involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . Additionally, the compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of COX enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it can cause adverse effects such as gastrointestinal irritation and hepatotoxicity . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also transported by specific transporters . The compound tends to accumulate in tissues with high lipid content, such as the liver and adipose tissue .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm but can also be found in the nucleus, where it interacts with transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments .
Eigenschaften
IUPAC Name |
5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-2-3-8-16-10-6-4-9(5-7-10)11-14-15-12(13)17-11/h4-7H,2-3,8H2,1H3,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIQQCJUWDVEJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN=C(O2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565338 |
Source


|
| Record name | 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91643-58-2 |
Source


|
| Record name | 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1283304.png)





